molecular formula C11H14O4 B3047835 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid CAS No. 14563-39-4

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid

Cat. No. B3047835
CAS RN: 14563-39-4
M. Wt: 210.23 g/mol
InChI Key: ADGDNKUBVIXMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da . It is also known by its IUPAC name, Benzenebutanoic acid, 4-hydroxy-3-methoxy .


Molecular Structure Analysis

The molecular structure of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid include an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da . Further details about its physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Evaluation as Fruit Fly Attractant

A study by Prabawati, Iskandar, and Purwo Suci (2018) investigated the synthesis of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy2-butanone, a derivative of 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid, using vanillin. This compound showed potential as a fruit fly attractant in field tests, indicating its utility in agricultural pest management (Prabawati et al., 2018).

Antimicrobial Activity

Chaudhari (2012) explored the synthesis of derivatives involving 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid and evaluated their antimicrobial activity. Some compounds demonstrated significant antimicrobial properties, highlighting the potential of these derivatives in medical and pharmaceutical applications (Chaudhari, 2012).

Continuous Flow Synthesis in Drug Development

Viviano et al. (2011) evaluated continuous flow strategies for synthesizing important 4-aryl-2-butanone derivatives, including compounds related to 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid. This research is significant for pharmaceutical manufacturing, particularly in developing efficient production methods for drugs like nabumetone (Viviano et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxy-4-(4-Methoxyphenyl)butanoic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-15-10-7-8(5-6-9(10)12)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDNKUBVIXMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600257
Record name 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid

CAS RN

14563-39-4
Record name 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Reactant of Route 2
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Hydroxy-3-methoxyphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.